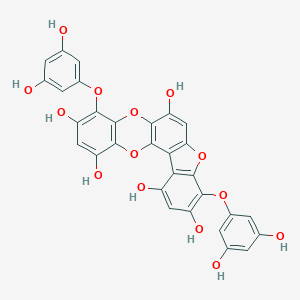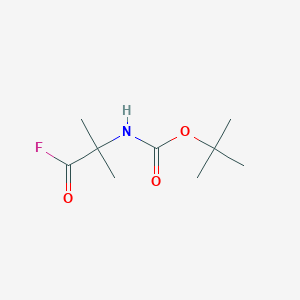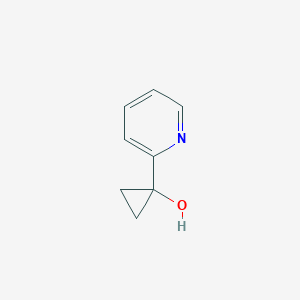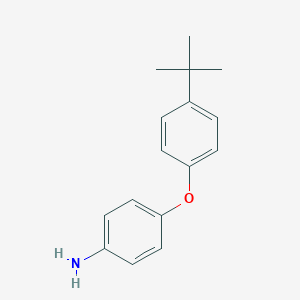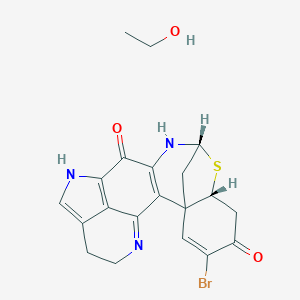
Kurilostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kurilostatin is a natural product that was first isolated from the fermentation broth of Streptomyces kurilensis. It belongs to a class of compounds known as macrolides and has been found to possess a range of biological activities. In recent years, there has been growing interest in Kurilostatin due to its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Kurilostatin is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Kurilostatin has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory disorders. It has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
Kurilostatin has a number of advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects than synthetic compounds. It has also been found to have a range of biological activities, which makes it a versatile tool for investigating disease processes. However, there are also limitations to its use. For example, its synthesis can be challenging, and it may be difficult to obtain sufficient quantities for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on Kurilostatin. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Another area of interest is its potential as an anti-viral agent. Research is needed to determine its efficacy in treating viral infections, and to understand its mechanism of action against different types of viruses. Finally, there is potential for the development of new synthetic methods for Kurilostatin, which could make it more readily available for use in research and clinical applications.
Synthesemethoden
The synthesis of Kurilostatin has been achieved through a number of methods, including total synthesis and semi-synthesis. Total synthesis involves the complete synthesis of the compound from simple starting materials, while semi-synthesis involves the modification of a naturally occurring precursor. Both methods have been successfully employed in the synthesis of Kurilostatin, with yields ranging from moderate to high.
Wissenschaftliche Forschungsanwendungen
Kurilostatin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a variety of diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
138615-24-4 |
|---|---|
Produktname |
Kurilostatin |
Molekularformel |
C20H20BrN3O3S |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(14R,16R)-19-bromo-11-hydroxy-15-thia-4,9,13-triazahexacyclo[12.6.1.13,7.01,16.02,12.010,22]docosa-2,7(22),8,10,12,19-hexaen-18-one;ethanol |
InChI |
InChI=1S/C18H14BrN3O2S.C2H6O/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24;1-2-3/h4,6,10-11,20,24H,1-3,5H2;3H,2H2,1H3/t10-,11-,18?;/m1./s1 |
InChI-Schlüssel |
IRVQWGGQZWEVAI-HVZHFXKOSA-N |
Isomerische SMILES |
CCO.C1CN=C2C3=C(C(=O)C4=C2C56C[C@H](N4)S[C@@H]5CC(=O)C(=C6)Br)NC=C31 |
SMILES |
CCO.C1CNC2=C3C(=NC4CC35C=C(C(=O)CC5S4)Br)C(=C6C2=C1C=N6)O |
Kanonische SMILES |
CCO.C1CN=C2C3=C(C(=O)C4=C2C56CC(N4)SC5CC(=O)C(=C6)Br)NC=C31 |
Synonyme |
kurilostatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
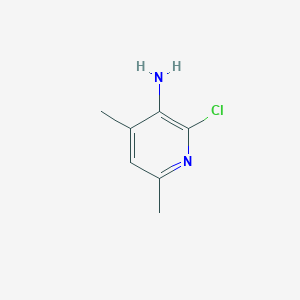
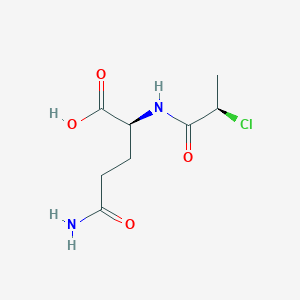
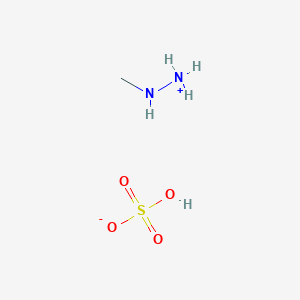
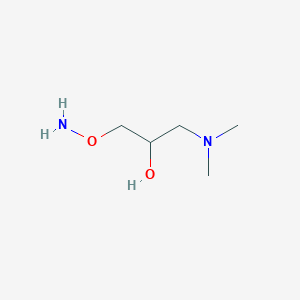
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
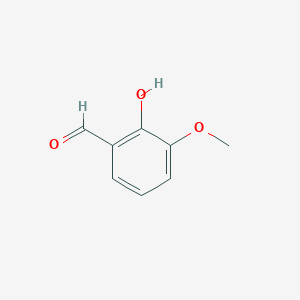
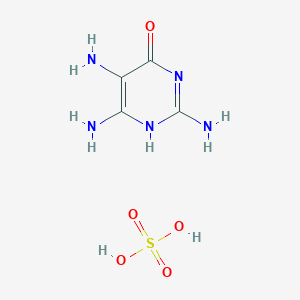
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
